Cas no 40492-96-4 (Hexanamide, 2,6-diamino-N-(4-nitrophenyl)-, hydrobromide (1:2), (2S)-)

2,6-Diamino-N-(4-nitrophenyl)hexanamide hydrobromide (1:2), (2S)-, is a chiral organic compound featuring a hexanamide backbone substituted with diamino and 4-nitrophenyl groups. The (2S)-configuration ensures stereochemical specificity, making it valuable for asymmetric synthesis and pharmaceutical research. The hydrobromide salt form enhances solubility and stability, facilitating handling in aqueous or polar solvent systems. The presence of both amino and nitro functional groups allows for versatile reactivity, including hydrogenation or coupling reactions. This compound is particularly useful in medicinal chemistry for designing enzyme inhibitors or receptor ligands due to its structural motifs. High purity and well-defined stereochemistry make it a reliable intermediate for targeted applications.
Hexanamide, 2,6-diamino-N-(4-nitrophenyl)-, hydrobromide (1:2), (2S)- structure
40492-96-4 structure
Product Name:Hexanamide, 2,6-diamino-N-(4-nitrophenyl)-, hydrobromide (1:2), (2S)-
CAS No:40492-96-4
MF:C12H20Br2N4O3
MW:428.12020111084
MDL:MFCD00050686
CID:324734
PubChem ID:24802272
Update Time:2025-10-29

Hexanamide, 2,6-diamino-N-(4-nitrophenyl)-, hydrobromide (1:2), (2S)- Chemical and Physical Properties

Names and Identifiers

    • Hexanamide, 2,6-diamino-N-(4-nitrophenyl)-, hydrobromide (1:2), (2S)-
    • H-Lys-pNA · 2 HBr
    • H-LYS-PNA 2HBR
    • L -LYSINE P-NITROANILIDE DIHYDROBROMIDE CRYSTALLINE
    • H-Lys-pNA
    • L-LYSINE 4-NITROANILIDE DIHYDROBROMIDE
    • L-LYSINE P-NITROANILIDE DIHYDROBROMIDE
    • L-LYSINE-P-NITROANILIDE DIHBR
    • LYSINE-PNA 2 HBR
    • AKOS027327882
    • L-9340
    • (S)-2,6-Diamino-N-(4-nitrophenyl)hexanamide dihydrobromide
    • 40492-96-4
    • MFCD00050686
    • (2S)-2,6-diamino-N-(4-nitrophenyl)hexanamide;dihydrobromide
    • HY-W141993
    • AS-46907
    • H-Lys-pNA.2HBr
    • F10883
    • H-Lys-pNA 2 HBr
    • CS-0201779
    • CID 24802272
    • DA-75057
    • OGBCOCPRBXZLNA-IDMXKUIJSA-N
    • H-Lys-pNA?2HBr
    • MDL: MFCD00050686
    • Inchi: 1S/C12H18N4O3.2BrH/c13-8-2-1-3-11(14)12(17)15-9-4-6-10(7-5-9)16(18)19;;/h4-7,11H,1-3,8,13-14H2,(H,15,17);2*1H/t11-;;/m0../s1
    • InChI Key: OGBCOCPRBXZLNA-IDMXKUIJSA-N
    • SMILES: Br.Br.O=C([C@H](CCCCN)N)NC1C=CC(=CC=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 425.99000
  • Monoisotopic Mass: 425.99022g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 8
  • Complexity: 298
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 127Ų

Experimental Properties

  • PSA: 126.96000
  • LogP: 4.90260

Hexanamide, 2,6-diamino-N-(4-nitrophenyl)-, hydrobromide (1:2), (2S)- Security Information

  • WGK Germany:3

Hexanamide, 2,6-diamino-N-(4-nitrophenyl)-, hydrobromide (1:2), (2S)- Pricemore >>

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Hexanamide, 2,6-diamino-N-(4-nitrophenyl)-, hydrobromide (1:2), (2S)- Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:40492-96-4)Hexanamide, 2,6-diamino-N-(4-nitrophenyl)-, hydrobromide (1:2), (2S)-
Order Number:A1161725
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:08
Price ($):399.0
Email:sales@amadischem.com

Additional information on Hexanamide, 2,6-diamino-N-(4-nitrophenyl)-, hydrobromide (1:2), (2S)-

Hexanamide, 2,6-diamino-N-(4-nitrophenyl)-, hydrobromide (1:2), (2S)- (CAS No. 40492-96-4): A Comprehensive Overview

Hexanamide, 2,6-diamino-N-(4-nitrophenyl)-, hydrobromide (1:2), (2S)-, identified by the CAS number 40492-96-4, is a specialized chemical compound with significant applications in the field of pharmaceutical research and development. This compound belongs to the amide class of molecules, characterized by its unique structural and functional properties. The presence of multiple substituents, including diamino and nitrophenyl groups, makes it a versatile candidate for various biochemical interactions and drug-like activities.

The hydrobromide salt form of this compound enhances its solubility in aqueous solutions, making it more suitable for experimental applications in vitro. The stereochemistry indicated by the (2S) configuration suggests a specific spatial arrangement of atoms, which can influence its biological activity and interaction with target enzymes or receptors.

In recent years, there has been growing interest in amide-based compounds due to their potential as pharmacological agents. The nitrophenyl group in Hexanamide, 2,6-diamino-N-(4-nitrophenyl)-, hydrobromide (1:2), (2S)- plays a crucial role in modulating reactivity and bioavailability. This moiety has been extensively studied for its ability to participate in hydrogen bonding and π-stacking interactions, which are essential for binding to biological targets.

Current research in the field of medicinal chemistry has highlighted the importance of tailored molecular structures in drug design. The diamino groups at the 2 and 6 positions provide multiple sites for functionalization, allowing chemists to fine-tune the properties of the compound. This flexibility has led to its exploration as a precursor or intermediate in the synthesis of more complex molecules with therapeutic potential.

The hydrobromide salt form not only improves solubility but also influences the compound's stability and handling characteristics. These properties are critical when conducting experiments that require precise control over reaction conditions and product isolation.

One of the most promising areas of research involving this compound is its potential as an inhibitor or modulator of enzyme activity. Enzymes are central to many biological pathways, and their inhibition can lead to therapeutic effects. The structural features of Hexanamide, 2,6-diamino-N-(4-nitrophenyl)-, hydrobromide (1:2), (2S)-, particularly the nitrophenyl group and the amine functionalities, make it a candidate for interacting with enzyme active sites.

Recent studies have demonstrated that nitroaromatic compounds can exhibit significant biological activity due to their ability to engage in redox reactions or alter electron density in target proteins. The presence of a nitro group in this molecule could potentially allow it to act as a redox-active species, influencing cellular signaling pathways or metabolic processes.

The stereochemical configuration at the second carbon atom is particularly noteworthy. Chiral compounds often exhibit different biological activities depending on their stereochemistry, making them valuable tools for studying enantioselective interactions. The (2S) configuration suggests that this compound may have specific enantioselective properties that could be exploited in drug development.

In addition to its potential as an enzyme inhibitor, this compound has also been explored for its interactions with nucleic acids. The ability of amides to form hydrogen bonds with DNA and RNA makes them useful candidates for developing nucleic acid-based therapies or diagnostic tools. The unique structural features of this molecule could allow it to bind specifically to certain sequences or structures within nucleic acids.

The pharmaceutical industry has shown increasing interest in developing small molecule drugs that can modulate protein-protein interactions. Amide-based compounds are well-suited for this purpose due to their ability to engage in multiple types of non-covalent interactions. The combination of amino groups and aromatic rings provides multiple opportunities for binding to protein surfaces.

The use of computational methods such as molecular docking and molecular dynamics simulations has become essential in evaluating the potential binding affinity and interaction modes of small molecules like this one. These techniques allow researchers to predict how a compound will interact with biological targets before conducting expensive wet-lab experiments.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce complex molecules like this one with greater efficiency than ever before. This has opened up new possibilities for exploring their biological activities.

In conclusion, Hexanamide, 2,6-diamino-N-(4-nitrophenyl)-, hydrobromide (1:2), (2S)- represents a promising candidate for further investigation in pharmaceutical research. Its unique structural features make it suitable for various applications ranging from enzyme inhibition to nucleic acid interactions. As our understanding of molecular interactions continues to grow, compounds like this one will play an increasingly important role in developing new therapeutic strategies.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:40492-96-4)Hexanamide, 2,6-diamino-N-(4-nitrophenyl)-, hydrobromide (1:2), (2S)-
A1161725
Purity:99%
Quantity:5g
Price ($):399.0
Email